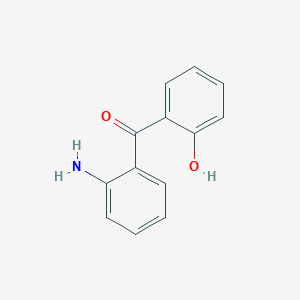

(2-Aminophenyl)(2-hydroxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenylisothiocyanate, also known as isothiocyanatobenzene, is a chemical compound with the molecular formula C7H5NS. It is a colorless liquid with a pungent odor and is primarily used as a reagent in various chemical analyses. Phenylisothiocyanate is known for its role in the Edman degradation process, which is used for sequencing amino acids in peptides .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phenylisothiocyanat kann durch verschiedene Verfahren synthetisiert werden:

Reaktion von Anilin mit Schwefelkohlenstoff und Ammoniak: Anilin reagiert mit Schwefelkohlenstoff und konzentriertem Ammoniak unter Bildung des Ammoniumdithiocarbamatsalzes von Anilin.

Sandmeyer-Reaktion: Anilin wird mit Natriumnitrit und Kupfer(I)-thiocyanat umgesetzt, um Phenylisothiocyanat zu erzeugen.

Kugelmühle-Verfahren: Aniline werden unter Kugelmühlbedingungen in Gegenwart von Schwefelkohlenstoff mit Kaliumhydroxid in Isothiocyanate umgewandelt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Phenylisothiocyanat erfolgt häufig durch die Reaktion von Anilin mit Schwefelkohlenstoff und Ammoniak, gefolgt von der Oxidation mit Bleinitrat(II). Dieses Verfahren wird aufgrund seiner Effizienz und Skalierbarkeit bevorzugt .

Analyse Chemischer Reaktionen

Phenylisothiocyanat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es reagiert mit Aminen unter Bildung von Thioharnstoffen.

Cyclisierungsreaktionen: In Gegenwart geeigneter Reagenzien kann Phenylisothiocyanat cyclisieren, um heterocyclische Verbindungen zu bilden.

Additionsreaktionen: Es kann mit Nukleophilen wie Alkoholen und Thiolen reagieren, um entsprechende Addukte zu bilden.

Häufige Reagenzien und Bedingungen:

Amine: Werden in Substitutionsreaktionen zur Bildung von Thioharnstoffen verwendet.

Alkohole und Thiole: Werden in Additionsreaktionen zur Bildung von Addukten verwendet.

Cyclisierungsreagenzien: Verschiedene Reagenzien können die Cyclisierung induzieren, um heterocyclische Verbindungen zu bilden.

Hauptsächlich gebildete Produkte:

Thioharnstoffe: Werden durch die Reaktion mit Aminen gebildet.

Heterocyclische Verbindungen: Werden durch Cyclisierungsreaktionen gebildet.

Addukte: Werden durch Additionsreaktionen mit Nukleophilen gebildet.

Wissenschaftliche Forschungsanwendungen

Phenylisothiocyanat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Phenylisothiocyanat übt seine Wirkungen durch die Bildung kovalenter Bindungen mit nucleophilen Stellen in Proteinen und Enzymen aus. Diese Modifikation kann die Funktion dieser Biomoleküle verändern und zu verschiedenen biologischen Wirkungen führen. Beispielsweise reagiert Phenylisothiocyanat im Edman-Abbauverfahren mit der N-terminalen Aminosäure eines Peptids, um ein Phenylthiocarbamoyl-Derivat zu bilden, das dann gespalten und identifiziert werden kann .

Wirkmechanismus

Phenylisothiocyanate exerts its effects through the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This modification can alter the function of these biomolecules, leading to various biological effects. For example, in the Edman degradation process, phenylisothiocyanate reacts with the N-terminal amino acid of a peptide to form a phenylthiocarbamoyl derivative, which can then be cleaved and identified .

Vergleich Mit ähnlichen Verbindungen

Phenylisothiocyanat gehört zur Familie der Isothiocyanate, zu der mehrere ähnliche Verbindungen gehören:

Phenethylisothiocyanat: Bekannt für seine Antikrebsaktivität und in Kreuzblütlern enthalten.

Sulforaphan: Ein weiteres Isothiocyanat mit starker Antikrebs- und antioxidativer Wirkung.

Allylisothiocyanat: In Senf und Meerrettich enthalten, bekannt für seine antimikrobiellen Eigenschaften.

Einzigartigkeit von Phenylisothiocyanat: Phenylisothiocyanat ist einzigartig durch seine spezifische Verwendung im Edman-Abbauverfahren, das eine wichtige Technik zur Proteinsequenzierung ist. Seine Fähigkeit, stabile Derivate mit Aminosäuren zu bilden, macht es in der biochemischen Forschung unverzichtbar .

Biologische Aktivität

(2-Aminophenyl)(2-hydroxyphenyl)methanone, also known as 2-amino-2'-hydroxybenzophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H11N1O2

- Molecular Weight : 227.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines. The following data illustrates its effectiveness:

- Reduction in PGE2 Levels : At a concentration of 5 µM, this compound reduced PGE2 levels by approximately 86% in HCA-7 cells, indicating potent anti-inflammatory effects .

Case Studies

-

Study on Breast Cancer Cells :

A study conducted on MCF-7 cells showed that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. -

Inflammation Model :

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKFGNLMLHVIDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561983 |

Source

|

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-93-5 |

Source

|

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.